molecular formula C9H8BNO3 B6325123 3-(Oxazol-2-yl)phenylboronic acid;  95% CAS No. 1283174-33-3

3-(Oxazol-2-yl)phenylboronic acid; 95%

Cat. No. B6325123
CAS RN: 1283174-33-3
M. Wt: 188.98 g/mol
InChI Key: YRNHJSNFMUNWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxazol-2-yl)phenylboronic acid (95%) is an important organic compound that has been widely used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. It is a versatile compound that has been used in a variety of laboratory experiments, including synthesis, purification, and analysis.

Scientific Research Applications

3-(Oxazol-2-yl)phenylboronic acid (95%) has been widely used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including drugs, polymers, and other materials. It has also been used in the purification and analysis of organic compounds. In addition, it has been used in the synthesis of metal-organic frameworks and other materials.

Mechanism of Action

3-(Oxazol-2-yl)phenylboronic acid (95%) acts as a catalyst in the reaction between an arylboronic acid and an oxazole. The reaction proceeds via a nucleophilic substitution reaction, where the oxazole acts as the nucleophile and the arylboronic acid acts as the electrophile. The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
3-(Oxazol-2-yl)phenylboronic acid (95%) has been shown to have no significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(Oxazol-2-yl)phenylboronic acid (95%) in laboratory experiments is its high purity. It is a highly pure compound with a purity of 95%, making it ideal for use in a variety of scientific research applications. The main limitation of using this compound is its limited solubility in water and polar organic solvents.

Future Directions

The potential future directions for 3-(Oxazol-2-yl)phenylboronic acid (95%) include further research into its synthesis, purification, and analysis. In addition, further research into its use in the synthesis of metal-organic frameworks and other materials could be beneficial. Furthermore, further research into its biochemical and physiological effects could help to further understand its safety profile. Finally, further research into its potential applications in the pharmaceutical and materials industries could be beneficial.

Synthesis Methods

3-(Oxazol-2-yl)phenylboronic acid (95%) is synthesized through a reaction between an arylboronic acid and an oxazole in aqueous solution. The reaction is performed at a temperature of between 0°C and 5°C and at a pH of between 7 and 8. The reaction is typically carried out in a solvent such as methanol or ethanol. The reaction is complete after 2-3 hours and yields a product with a purity of 95%.

properties

IUPAC Name

[3-(1,3-oxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHJSNFMUNWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

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